

Spectroscopic comparison of N-formylanthranilic acid and its precursors

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Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

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A Spectroscopic Comparison of N-formylanthranilic Acid and Its Precursors: Anthranilic Acid and Isatoic Anhydride

This guide provides a detailed spectroscopic comparison of N-formylanthranilic acid with its common precursors, anthranilic acid and isatoic anhydride. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to distinguish and characterize these compounds.

Introduction

N-formylanthranilic acid is an amidobenzoic acid derived from anthranilic acid.^{[1][2]} Both anthranilic acid and isatoic anhydride serve as key precursors in its synthesis. Understanding the distinct spectroscopic signatures of these molecules is crucial for reaction monitoring, quality control, and characterization of the final product. This guide compares their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for N-formylanthranilic acid, anthranilic acid, and isatoic anhydride.

Table 1: UV-Visible Spectroscopy Data

Compound	λ_{max} (nm)	Solvent
N-formylanthranilic acid	~300-350 (estimated)	Ethanol
Anthranilic Acid	336 - 337	Ethanol[3][4][5]
Isatoic Anhydride	~315	Not Specified[6]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Functional Group Assignment
N-formylanthranilic acid		
~3300	N-H Stretch (Amide)	
~3000	O-H Stretch (Carboxylic Acid)	
~1700-1720	C=O Stretch (Carboxylic Acid)	
~1650-1680	C=O Stretch (Amide I)	
~1520-1550	N-H Bend (Amide II)	
Anthranilic Acid		
3475, 3375	N-H Stretch (Amino)	
~3000	O-H Stretch (Carboxylic Acid)	
1680	C=O Stretch (Carboxylic Acid)	
1615	N-H Bend (Amino)	
Isatoic Anhydride		
~3200	N-H Stretch	
1775, 1735	C=O Stretch (Anhydride, Asymmetric & Symmetric)	
1610	C=C Stretch (Aromatic)	

Table 3: ^1H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Solvent
N-formylanthranilic acid				
DMSO- d_6				
~11.0-13.0	br s	COOH		
~8.5-9.5	s	NH-CHO		
~8.2	s	N=CH-O		
~7.0-8.0	m	Aromatic H		
Anthranilic Acid				
DMSO- d_6				
7.73	dd	H-6	[7][8]	
7.33	ddd	H-4	[7][8]	
6.74	d	H-3	[7][8]	
6.53	ddd	H-5	[7][8]	
Isatoic Anhydride				
DMSO- d_6				
11.7	s	NH	[9]	
7.9-7.1	m	Aromatic H	[9]	

Table 4: ^{13}C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment	Solvent
N-formylanthranilic acid	DMSO-d ₆		
~169	C=O (Carboxylic Acid)		
~160	C=O (Formyl)		
~140	C-N		
~115-135	Aromatic C		
Anthranilic Acid	DMSO-d ₆		
169.3	C-7 (COOH)	[7][8]	
150.9	C-2	[7][8]	
134.1	C-4	[7][8]	
131.6	C-6	[7][8]	
116.3	C-5	[7][8]	
114.7	C-1	[7][8]	
113.8	C-3	[7][8]	
Isatoic Anhydride	DMSO-d ₆		
159.0	C=O	[9]	
147.7	C=O	[9]	
142.2	C-N	[9]	
137.2, 129.3, 123.6, 114.8, 111.5	Aromatic C	[9]	

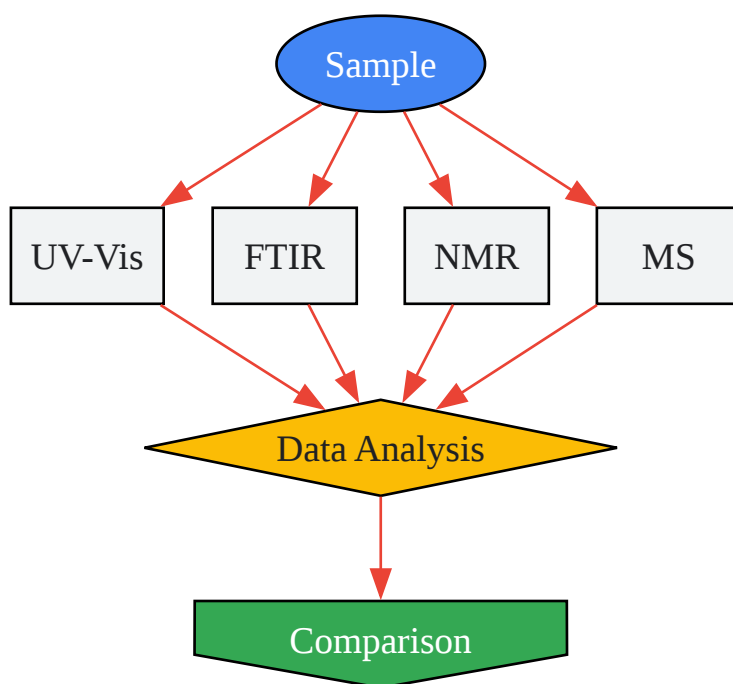
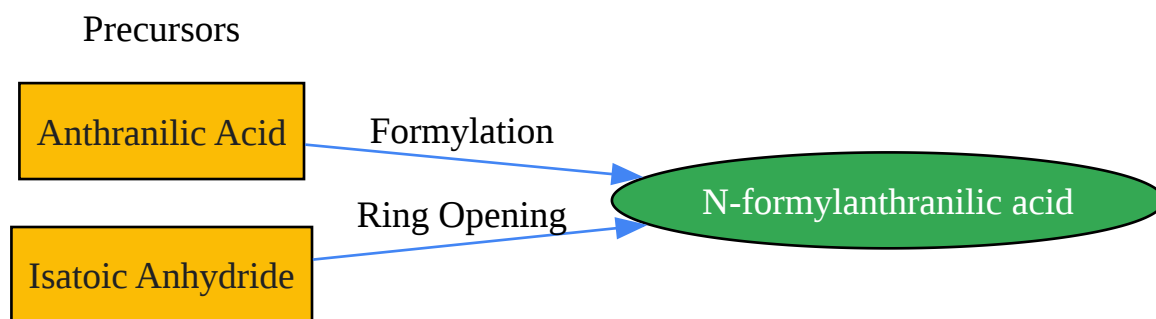
Table 5: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Fragments (m/z)	Ionization Method
N-formylanthranilic acid	165.15[2]	147, 119, 92	ESI
Anthranilic Acid	137.14	119, 92	ESI
Isatoic Anhydride	163.13[10]	119, 92, 65	EI

Experimental Protocols

- UV-Vis Spectroscopy** A solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorption spectrum was recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The solvent was used as a blank for baseline correction. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.
- Fourier-Transform Infrared (FTIR) Spectroscopy** The solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The FTIR spectrum was recorded using an FTIR spectrometer in the range of 4000-400 cm^{-1} . The spectrum was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy** The sample was dissolved in a deuterated solvent (e.g., DMSO- d_6). ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or higher NMR spectrometer.[8] Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
- Mass Spectrometry (MS)** Mass spectra were obtained using either Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI-MS, the sample was dissolved in a suitable solvent and introduced into the mass spectrometer. For EI-MS, the solid sample was introduced directly. The resulting mass spectrum provided the molecular ion peak and characteristic fragmentation patterns.

Visualizations



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